molecular formula C8H7FN2 B12832414 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine

6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12832414
M. Wt: 150.15 g/mol
InChI Key: DBTIVKAHATZHBZ-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 1st position of the pyrrole ring. This structural configuration imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the reaction of a pyridine derivative with a pyrrole derivative under specific conditions. One common method involves the use of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as a starting material, which is then reacted with a substituted aldehyde at elevated temperatures to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atom or the methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine or methyl groups.

Scientific Research Applications

6-Fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of the fluorine atom and the methyl group, which impart distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

6-fluoro-1-methylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H7FN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3

InChI Key

DBTIVKAHATZHBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=N2)F

Origin of Product

United States

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